molecular formula C8H18O3 B3179725 6-(2-Hydroxyethoxy)hexan-1-ol CAS No. 23684-16-4

6-(2-Hydroxyethoxy)hexan-1-ol

Cat. No.: B3179725
CAS No.: 23684-16-4
M. Wt: 162.23 g/mol
InChI Key: XMGOQIGTDPPHMZ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethoxy)hexan-1-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It is a versatile chemical used in various applications, including chemical synthesis and industrial processes. The compound is characterized by the presence of a hydroxyethoxy group attached to a hexanol backbone, which imparts unique chemical properties.

Mechanism of Action

Target of Action

It is known to be used as an intermediate in chemical synthesis , implying that its targets could vary depending on the specific compounds it is used to produce.

Mode of Action

As an intermediate in chemical synthesis , its mode of action would depend on the specific reactions it is involved in and the compounds it is used to produce.

Biochemical Pathways

As an intermediate in chemical synthesis , it could potentially be involved in a variety of biochemical pathways depending on the final products it is used to create.

Result of Action

As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to produce.

Action Environment

As an intermediate in chemical synthesis , these factors could potentially vary depending on the specific reactions it is involved in and the compounds it is used to produce.

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxyethoxy)hexan-1-ol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to produce other bioactive molecules. The interactions between this compound and these biomolecules are crucial for its role in metabolic pathways and cellular functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling molecules and transcription factors. This compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities. The impact of this compound on cellular functions highlights its potential as a therapeutic agent in treating various diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular behavior, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities and improving cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other bioactive molecules. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its importance in maintaining cellular homeostasis and supporting various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological functions and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol typically involves the reaction of hexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Hydroxyethoxy)hexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(2-Hydroxyethoxy)hexan-1-ol finds applications in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: 6-(2-Hydroxyethoxy)hexan-1-ol is unique due to its hydroxyethoxy group, which imparts higher solubility in water and organic solvents compared to its analogs. This property makes it particularly valuable in applications requiring enhanced solubility and reactivity .

Properties

IUPAC Name

6-(2-hydroxyethoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c9-5-3-1-2-4-7-11-8-6-10/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGOQIGTDPPHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOCCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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